N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Description

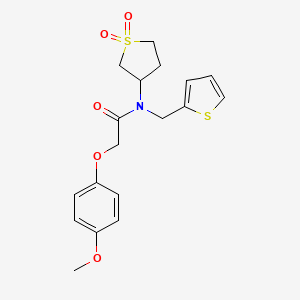

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a structurally complex acetamide derivative characterized by:

- Core structure: A central acetamide backbone (CH3-C(O)-N).

- N-substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) and a thiophen-2-ylmethyl group (a thiophene-linked methyl group).

- Oxy-substituent: A 2-(4-methoxyphenoxy) group attached to the acetamide’s α-carbon.

The compound’s molecular formula is C18H21NO6S2, with a molar mass of 411.5 g/mol.

Properties

Molecular Formula |

C18H21NO5S2 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C18H21NO5S2/c1-23-15-4-6-16(7-5-15)24-12-18(20)19(11-17-3-2-9-25-17)14-8-10-26(21,22)13-14/h2-7,9,14H,8,10-13H2,1H3 |

InChI Key |

OINBTGXXNIQELD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Attachment of the methoxyphenoxy group: This step involves the reaction of the dioxidotetrahydrothiophene intermediate with 4-methoxyphenol in the presence of a suitable catalyst.

Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with thiophen-2-ylmethylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

Substitution: The methoxyphenoxy and thiophen-2-ylmethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfur-containing compounds.

Medicine: Potential therapeutic applications due to its unique chemical structure.

Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Variations and Implications

The compound’s closest structural analogs differ in substituent groups on the acetamide’s nitrogen or phenoxy moiety. These variations impact properties such as logP, metabolic stability, and biological activity. Below is a comparative analysis of select analogs (Table 1):

Table 1. Structural and Physicochemical Comparison

*Calculated molar mass.

Substituent-Driven Property Analysis

- Sulfone vs. Non-Sulfone Groups: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs (e.g., ) introduces polar sulfone moieties, enhancing aqueous solubility compared to non-sulfonated analogs.

- Thiophene vs. Aromatic Rings : The thiophen-2-ylmethyl group in the target compound may improve π-π stacking interactions in biological systems compared to phenyl or benzyl groups (e.g., 4-chlorobenzyl in ).

- Methoxy Position: The 4-methoxyphenoxy group in the target compound (para-substituted) may confer different electronic effects compared to ortho-substituted analogs (e.g., 2-methoxyphenoxy in ), influencing receptor binding or stability.

- Halogen vs. Methoxy : Chlorine in increases lipophilicity (higher logP), whereas methoxy groups in the target compound enhance polarity.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound with potential therapeutic applications, notably in the fields of anti-inflammatory and anti-cancer treatments. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a tetrahydrothiophene ring with a 1,1-dioxide moiety, a methoxyphenoxy group, and a thiophenylmethyl acetamide. Its molecular formula is , and it has a molecular weight of approximately 349.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₄S₂ |

| Molecular Weight | 349.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial for conditions characterized by chronic inflammation, including arthritis and other autoimmune diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cellular signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.

Study 1: Anti-inflammatory Effects in Animal Models

A study was conducted using male albino rats to evaluate the anti-inflammatory effects of the compound in a model of induced arthritis. The rats were treated with varying doses of the compound, and parameters such as paw swelling and serum levels of inflammatory markers were measured.

Results:

- Significant reduction in paw swelling was observed in treated groups compared to controls.

- Serum levels of TNF-alpha and IL-6 were markedly decreased in the treatment groups.

Study 2: Anticancer Efficacy

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:

- A decrease in cell viability by approximately 70% at higher concentrations.

- Induction of apoptosis as evidenced by increased caspase activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Current data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed in tissues, with high affinity for lipid membranes.

- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to identify specific metabolic pathways.

- Excretion : Primarily excreted via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.